6-S-(2,4-Dinitrophenyl)-2',3'-O-(1-methylethylidene)-6-thioinosine
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Overview
Description
This compound features a thioinosine core, which is modified with a dinitrophenyl group and an isopropylidene protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-S-(2,4-Dinitrophenyl)-2’,3’-O-(1-methylethylidene)-6-thioinosine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Protection of the Inosine Core: The 2’,3’-hydroxyl groups of inosine are protected using an isopropylidene group to form 2’,3’-O-(1-methylethylidene)inosine. This step is usually carried out under acidic conditions using acetone and an acid catalyst.
Thio Modification: The 6-position of the inosine is then modified to introduce a thiol group, forming 6-thioinosine. This can be achieved through nucleophilic substitution reactions.
Dinitrophenylation: The final step involves the introduction of the 2,4-dinitrophenyl group at the 6-thio position. This is typically done using 2,4-dinitrofluorobenzene under basic conditions to facilitate the nucleophilic aromatic substitution.
Industrial Production Methods
While specific industrial production methods for 6-S-(2,4-Dinitrophenyl)-2’,3’-O-(1-methylethylidene)-6-thioinosine are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable protection and deprotection strategies, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-S-(2,4-Dinitrophenyl)-2’,3’-O-(1-methylethylidene)-6-thioinosine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups on the dinitrophenyl moiety can be reduced to amines.
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reducing agents like tin(II) chloride (SnCl2) in acidic conditions.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives of the dinitrophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Could be used in the development of novel materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 6-S-(2,4-Dinitrophenyl)-2’,3’-O-(1-methylethylidene)-6-thioinosine is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique chemical structure. The dinitrophenyl group may facilitate binding to certain proteins, while the thioinosine core could interact with nucleic acids or other biomolecules.
Comparison with Similar Compounds
6-S-(2,4-Dinitrophenyl)-2’,3’-O-(1-methylethylidene)-6-thioinosine can be compared to other thioinosine derivatives and dinitrophenyl-modified compounds:
Thioinosine Derivatives: Compounds like 6-thioinosine and 6-S-(2,4-Dinitrophenyl)-6-thioinosine share similarities but differ in their protective groups and substitution patterns.
Dinitrophenyl Compounds: Other dinitrophenyl-modified compounds, such as 2,4-dinitrophenylhydrazine, have different core structures but share the dinitrophenyl moiety.
Properties
Molecular Formula |
C19H18N6O8S |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
[(4S,6R)-4-[6-(2,4-dinitrophenyl)sulfanylpurin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C19H18N6O8S/c1-19(2)32-14-11(6-26)31-18(15(14)33-19)23-8-22-13-16(23)20-7-21-17(13)34-12-4-3-9(24(27)28)5-10(12)25(29)30/h3-5,7-8,11,14-15,18,26H,6H2,1-2H3/t11-,14?,15?,18+/m1/s1 |
InChI Key |
UEFYYMNSPVIPQF-CWMHAGHJSA-N |
Isomeric SMILES |
CC1(OC2[C@H](O[C@@H](C2O1)N3C=NC4=C3N=CN=C4SC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4SC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])CO)C |
Origin of Product |
United States |
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